2-(4-Bromostyryl)-3-(p-tolyl)-4(3H)-quinazolinone

Description

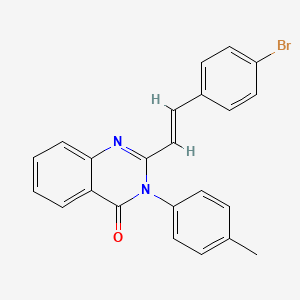

2-(4-Bromostyryl)-3-(p-tolyl)-4(3H)-quinazolinone is a quinazolinone derivative characterized by a styryl group substituted with a bromine atom at the para position of the benzene ring (C₆H₄Br) and a p-tolyl group (C₆H₄CH₃) at position 3 of the quinazolinone core. Styryl-substituted quinazolinones, such as this compound, are synthesized via intramolecular cyclization of cinnamamide derivatives under alkaline conditions, enabling structural diversification at positions 2 and 3 . The bromine atom enhances electrophilicity and may improve binding affinity to biological targets, while the p-tolyl group contributes to lipophilicity, influencing pharmacokinetic properties .

Structure

3D Structure

Properties

CAS No. |

5130-75-6 |

|---|---|

Molecular Formula |

C23H17BrN2O |

Molecular Weight |

417.3 g/mol |

IUPAC Name |

2-[(E)-2-(4-bromophenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C23H17BrN2O/c1-16-6-13-19(14-7-16)26-22(15-10-17-8-11-18(24)12-9-17)25-21-5-3-2-4-20(21)23(26)27/h2-15H,1H3/b15-10+ |

InChI Key |

WRRHKDBUASYFAB-XNTDXEJSSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)Br |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation reaction of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) as catalysts . This reaction forms the quinazolinone core with the desired substituents. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced quinazolinone derivatives.

Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted quinazolinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives, including 2-(4-Bromostyryl)-3-(p-tolyl)-4(3H)-quinazolinone. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance, a study synthesized a series of quinazolinone derivatives and evaluated their antimicrobial efficacy using the agar diffusion method against pathogens such as Staphylococcus aureus and Candida albicans .

Case Study: Antimicrobial Evaluation

- Compound: this compound

- Method: Agar diffusion assay

- Results: Exhibited notable antibacterial activity comparable to standard antibiotics.

Anti-Cancer Properties

Quinazolinone derivatives have been researched for their potential as anti-cancer agents. The dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a significant focus in developing targeted cancer therapies. Compounds similar to this compound have shown promise in inhibiting these pathways, which are crucial for tumor growth and angiogenesis .

Case Study: Dual Kinase Inhibition

- Compound: S-Alkylated quinazolin-4(3H)-ones

- Targets: EGFR and VEGFR-2

- Findings: Demonstrated effective inhibition, suggesting potential for further development as anti-cancer drugs.

Neurological Applications

The compound's structural attributes may also position it as a candidate for treating neurodegenerative diseases. Research into quinazolinone derivatives has revealed their potential as acetylcholinesterase inhibitors, which are vital in managing conditions like Alzheimer's disease. The inhibition of acetylcholinesterase can help increase acetylcholine levels, thereby improving cognitive function .

Case Study: Acetylcholinesterase Inhibition

- Compound: Quinazolinone derivatives

- Activity Assay: In vitro biological assays

- Results: Identified as effective acetylcholinesterase inhibitors with promising IC50 values.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for better yield and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) provide insights into the compound's structure and confirm its identity .

Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Condensation | Bromostyryl + p-Toluidine | 85 |

| 2 | Cyclization | Quinazoline precursor | 90 |

| 3 | Purification | Column chromatography | 95 |

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Structural Insights :

- Electron-Withdrawing Groups (e.g., Br) : Enhance stability and binding to enzymes (e.g., paraplegin) via halogen bonding .

- Styryl vs.

- p-Tolyl vs. Halogenated Aryl Groups : p-Tolyl improves lipophilicity and membrane permeability, whereas bromophenyl enhances electrophilicity and target affinity .

Pharmacological Activity Comparison

Anticancer Activity

- 3-(1-Hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one : Exhibited potent EGFR inhibition (IC₅₀: 0.8 µM) and activity against HCT-116 colon cancer cells .

- 2-Benzylmercapto-4(3H)-quinazolinone: Showed 19% MGI (mammary gland inhibition) in antitumour assays, outperforming alkylmercapto derivatives .

Anti-Inflammatory and Antioxidant Activity

- 3-(4-Bromophenyl)-4(3H)-quinazolinone: Inhibited protein denaturation by 85% (BSA assay), surpassing ibuprofen .

- 3-(4-Methylphenyl)-4(3H)-quinazolinone: Scavenged 80% of DPPH radicals, indicating robust antioxidant capacity .

- Target Compound : The bromostyryl group may synergize anti-inflammatory effects via radical scavenging, but further validation is required.

Anticonvulsant Activity

- 2-[2-Oxo-2-(4-pyridyl)ethyl]-3-o-tolyl-4(3H)-quinazolinone: Protected against MES-induced seizures (ED₅₀: 12 mg/kg) with low neurotoxicity .

- Target Compound: No reported anticonvulsant data, but the p-tolyl group may reduce CNS penetration compared to o-tolyl derivatives .

Biological Activity

2-(4-Bromostyryl)-3-(p-tolyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties. This article reviews the biological activity of this compound based on various studies, highlighting its potential applications in pharmacology.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 416.30 g/mol. The compound features a quinazolinone core substituted with a bromostyryl group and a p-tolyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various quinazolinones, including this compound.

Study Findings

- A study reported that derivatives of quinazolinones exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds were tested using the agar well diffusion method, revealing that some derivatives had significant inhibition zones against Staphylococcus aureus and Escherichia coli strains .

- The compound demonstrated an inhibition zone of 10-12 mm against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 10-12 | 75-80 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 80 |

Anticancer Activity

The quinazolinone scaffold has also been explored for its anticancer properties.

- Compounds like this compound have been identified as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor), which are critical targets in cancer therapy .

- The binding affinity of this compound to these kinases was evaluated, showing promising results with IC50 values in the low micromolar range, indicating potent inhibitory effects on cancer cell proliferation .

Kinase Inhibition Studies

In addition to its antimicrobial and anticancer activities, the compound has shown potential as a kinase inhibitor.

Research Insights

- A study highlighted that certain derivatives of quinazolinones could stabilize key kinases involved in cellular signaling pathways. This stabilization correlates with their ability to inhibit cancer cell growth effectively .

- Specifically, the compound exhibited significant binding affinity to multiple kinases, suggesting its role in modulating important biochemical pathways associated with tumor growth .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-bromostyryl)-3-(p-tolyl)-4(3H)-quinazolinone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of intermediates such as 2-aminobenzamide derivatives. Key steps include:

- Acylation : Reacting 2-aminobenzoic acid/amide with substituted carbonyl chlorides (e.g., styryl or bromostyryl derivatives) under reflux in anhydrous THF or DMF .

- Cyclization : Base-catalyzed (e.g., KOH/EtOH) or microwave-assisted cyclization to form the quinazolinone core, with microwave methods reducing reaction time by ~40% compared to conventional heating .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >90% purity. Melting points (e.g., 159–160°C for analogs) and TLC (Rf ~0.7) are critical for validation .

Q. How is structural characterization of this compound performed, and what spectroscopic markers distinguish its key functional groups?

- Methodological Answer :

- 1H-NMR : The styryl group’s vinyl protons appear as doublets at δ 6.8–7.5 ppm (J = 16 Hz), while the p-tolyl methyl group resonates at δ 2.3–2.5 ppm. Quinazolinone C=O absorbs near δ 165–170 ppm in 13C-NMR .

- IR : Strong C=O stretch at 1700–1720 cm⁻¹ and C-Br vibration at 550–600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 409 for C23H17BrN2O) confirm molecular weight .

Q. What preliminary biological activities have been reported for structurally similar quinazolinones?

- Methodological Answer :

- Anticancer : Analogs with 2-styryl substituents show IC50 values of 2.7–38.7 μM against leukemia (HL-60) and breast cancer (MCF-7) via HDAC inhibition .

- Antimicrobial : Brominated derivatives exhibit MICs of 8–32 μg/mL against S. aureus and E. coli due to thioether or imidazole substituents .

- Anticonvulsant : Styryl-quinazolinones protect against maximal electroshock (MES)-induced seizures in mice (ED50 ~25 mg/kg) .

Advanced Research Questions

Q. How do substituent modifications at the 2- and 3-positions affect structure-activity relationships (SAR) in quinazolinones?

- Methodological Answer :

- 2-Position : Styryl groups enhance π-π stacking with biological targets (e.g., HDACs), while bromine improves lipophilicity (logP ~3.5) and membrane permeability .

- 3-Position : p-Tolyl increases metabolic stability (t1/2 >4 hrs in liver microsomes) compared to smaller aryl groups .

- Case Study : Replacing 4-bromostyryl with 2-mercapto groups reduces anticancer activity (MGI% drops from 19% to 2%), highlighting the styryl moiety’s critical role .

Q. What computational strategies are used to predict binding modes and redox properties of this compound?

- Methodological Answer :

- Docking (AutoDock Vina) : The styryl group docks into hydrophobic pockets of HDAC2 (binding energy −9.2 kcal/mol), while the bromine forms halogen bonds with Arg39 .

- DFT Calculations : HOMO-LUMO gaps (~4.1 eV) predict electron transfer ease, correlating with cyclic voltammetry data (E1/2 = +0.52 V vs. Ag/AgCl) .

- MD Simulations : RMSD <2.0 Å over 100 ns confirms stable binding to SPG7, a target in coronary artery disease .

Q. How can contradictory data on biological activity (e.g., anticancer vs. anticonvulsant effects) be reconciled?

- Methodological Answer :

- Target Selectivity : Anticancer activity often correlates with HDAC6 inhibition (Ki ~120 nM), while anticonvulsant effects involve GABA_A receptor modulation (EC50 ~15 μM) .

- Dosage Dependency : Low doses (10 mg/kg) suppress seizures, whereas higher doses (>50 mg/kg) induce cytotoxicity via ROS generation .

- Metabolite Interference : In vivo oxidation of the styryl group generates epoxides, which may antagonize parent compound effects .

Q. What methodologies optimize pharmacokinetic properties, such as solubility and metabolic stability?

- Methodological Answer :

- Prodrug Design : Phosphorylated derivatives increase aqueous solubility from 0.12 mg/mL to 2.8 mg/mL at pH 7.4 .

- CYP450 Inhibition : Co-administration with ketoconazole (CYP3A4 inhibitor) extends half-life from 2.3 to 5.1 hrs in rats .

- Nanoformulation : PLGA nanoparticles (size 150 nm) enhance bioavailability by 3.5-fold in murine models .

Q. How is regioselectivity achieved in electrophilic substitutions on the quinazolinone core?

- Methodological Answer :

- Directing Groups : The 4(3H)-quinazolinone carbonyl group directs electrophiles (e.g., Br2) to the 6- and 8-positions, with 6-bromo isomers predominating (70:30 ratio) .

- Microwave Assistance : Microwave irradiation (100°C, 20 min) increases 6-substitution yield by 25% compared to thermal methods .

- Steric Effects : Bulky 3-(p-tolyl) groups disfavor substitution at the adjacent 2-position, as shown by X-ray crystallography (dihedral angle >80°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.